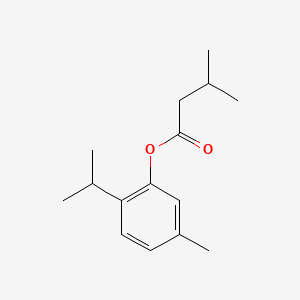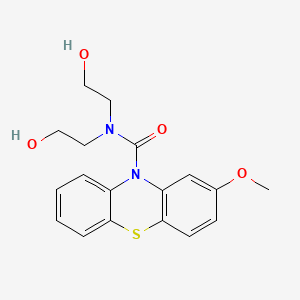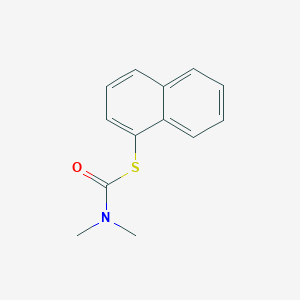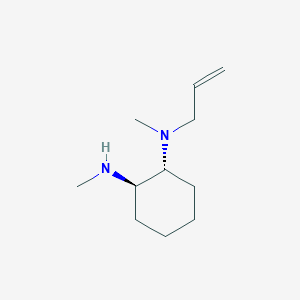
(1R,2R)-N~1~,N~2~-Dimethyl-N~1~-(prop-2-en-1-yl)cyclohexane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-N~1~,N~2~-Dimethyl-N~1~-(prop-2-en-1-yl)cyclohexane-1,2-diamine is an organic compound with a unique structure that includes a cyclohexane ring substituted with two amine groups and an allyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-N~1~,N~2~-Dimethyl-N~1~-(prop-2-en-1-yl)cyclohexane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane-1,2-diamine.
Alkylation: The diamine is subjected to alkylation using prop-2-en-1-yl halide under basic conditions to introduce the allyl group.
Methylation: The resulting product is then methylated using methyl iodide in the presence of a base to obtain the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors can be used for the alkylation and methylation steps.
Catalysts: Catalysts such as palladium or nickel may be employed to enhance reaction efficiency and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction of the compound can result in the saturation of the allyl group to form a propyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Hydrogen gas in the presence of a palladium catalyst for hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base for nucleophilic substitution.
Major Products:
Epoxides: From oxidation of the allyl group.
Propyl Derivatives: From reduction of the allyl group.
Substituted Amines: From nucleophilic substitution reactions.
Chemistry:
Ligand Design: The compound can be used as a ligand in coordination chemistry due to its bidentate nature.
Catalysis: It can serve as a catalyst or catalyst precursor in various organic transformations.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Receptor Binding: Its structure allows it to interact with biological receptors, influencing cellular processes.
Medicine:
Drug Development: The compound’s ability to modulate biological pathways makes it a potential lead compound for the development of new therapeutics.
Diagnostics: It can be used in the design of diagnostic agents for imaging and detection of diseases.
Industry:
Material Science: The compound can be incorporated into polymers and materials to enhance their properties.
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism by which (1R,2R)-N~1~,N~2~-Dimethyl-N~1~-(prop-2-en-1-yl)cyclohexane-1,2-diamine exerts its effects involves:
Molecular Targets: The compound can target enzymes, receptors, and other proteins, altering their activity.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparación Con Compuestos Similares
Cyclohexane-1,2-diamine: The parent compound without the allyl and methyl groups.
N,N-Dimethylcyclohexane-1,2-diamine: A similar compound lacking the allyl group.
N-Allylcyclohexane-1,2-diamine: A compound with the allyl group but without the methyl groups.
Uniqueness:
Structural Features: The combination of the allyl and methyl groups on the cyclohexane ring provides unique steric and electronic properties.
Reactivity: The presence of both allyl and methyl groups influences the compound’s reactivity and interaction with other molecules.
Applications: Its unique structure allows for diverse applications in various fields, distinguishing it from similar compounds.
Propiedades
Número CAS |
67198-25-8 |
|---|---|
Fórmula molecular |
C11H22N2 |
Peso molecular |
182.31 g/mol |
Nombre IUPAC |
(1R,2R)-1-N,2-N-dimethyl-2-N-prop-2-enylcyclohexane-1,2-diamine |
InChI |
InChI=1S/C11H22N2/c1-4-9-13(3)11-8-6-5-7-10(11)12-2/h4,10-12H,1,5-9H2,2-3H3/t10-,11-/m1/s1 |
Clave InChI |
MIMIUTJGEKNPLP-GHMZBOCLSA-N |
SMILES isomérico |
CN[C@@H]1CCCC[C@H]1N(C)CC=C |
SMILES canónico |
CNC1CCCCC1N(C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S)-1-Acetylpyrrolidin-2-yl]-N'-methylurea](/img/structure/B14469548.png)
![2-[1-(4-Bromophenyl)ethyl]phenol](/img/structure/B14469554.png)


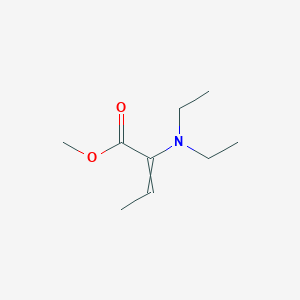
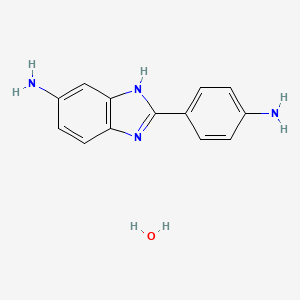

![3-Carbamoyl-1-[2-(ethenyloxy)ethyl]pyridin-1-ium chloride](/img/structure/B14469610.png)
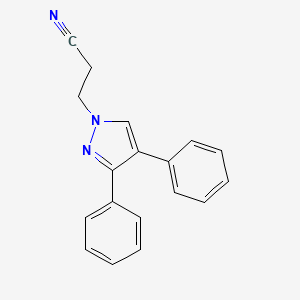

![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate](/img/structure/B14469630.png)
